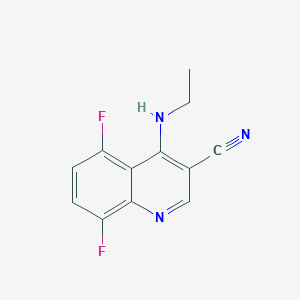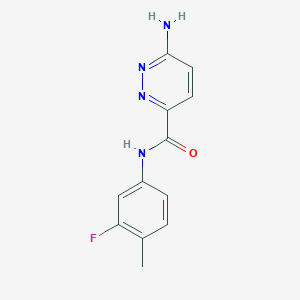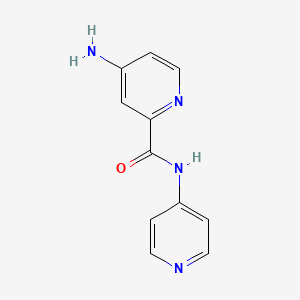![molecular formula C12H17N3O3 B7554875 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid, also known as CPP-115, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on neurological disorders such as epilepsy, anxiety, and addiction.
Mechanism of Action
The mechanism of action of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can reduce neuronal excitability and have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have other biochemical and physiological effects. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid can increase the expression of GABA receptors in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have antioxidant properties and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid is its potential for toxicity at high doses, which may limit its clinical use.
Future Directions
There are several potential future directions for research on 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. One area of interest is its potential as a treatment for neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid on GABA levels and neuronal excitability. Finally, there is potential for the development of new analogs of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid involves several steps, including the reaction of piperidine with 4-chloro-1H-pyrazole-5-carbonyl chloride to produce 1-(4-chloro-1H-pyrazol-5-yl)piperidine, which is then reacted with 3-bromopropionic acid to form 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid. The synthesis of 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been optimized to produce high yields and purity.
Scientific Research Applications
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behavior in rodents. Additionally, 3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
properties
IUPAC Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(17)2-1-9-3-5-15(6-4-9)12(18)10-7-13-14-8-10/h7-9H,1-6H2,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWFNQDAGSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)



![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)